![molecular formula C13H8BrClFNO B2745161 4-溴-2-{(E)-[(3-氯-2-氟苯基)亚亚甲基]苯酚 CAS No. 1232820-73-3](/img/structure/B2745161.png)
4-溴-2-{(E)-[(3-氯-2-氟苯基)亚亚甲基]苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound . It is a Schiff base ligand, derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The reaction was carried out in a methanolic medium . The yield of the reaction was reported to be 73.91% .Molecular Structure Analysis
The molecular formula of the compound is C13H9ClFNO . The Schiff base ligand participates in coordination with metal (II) ions, forming a six-coordinated octahedral geometry .Chemical Reactions Analysis
The compound is involved in the formation of metal (II) complexes, including Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes . These complexes are formed with the general formulae [M (L) 2 (H 2 O) 2 ], where L is the Schiff base ligand (C 13 H 9 ClFNO) and M is the metal .Physical And Chemical Properties Analysis
The compound is a brown solid . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .科学研究应用
金属配合物的合成与表征
- 该化合物已用于合成铜(II)和氧化钒(IV)配合物。这些配合物通过结构和热分析表征,证明了在配位化学领域的潜在应用。合成的配合物被探索其热稳定性和潜在催化活性,为其在各种化学转化中的效用提供了见解 (Takjoo 等,2013)。
金属离子的化学传感器
- 一种相关衍生物被用作金属离子(如 Cu^2+ 和 Zn^2+)的选择性检测的化学传感器。该应用突出了该化合物在环境监测和分析化学中的潜力,其中金属离子的选择性和灵敏检测至关重要。与这些离子形成的配合物被进一步研究了它们在检测其他金属离子中的潜力,展示了此类化合物在传感器技术中的多功能性 (Das 等,2021)。
晶体结构和计算研究
- 已经对类似衍生物的晶体结构和计算研究进行了研究,以进一步了解它们的化学行为和潜在应用。这些研究提供了有关此类化合物的分子相互作用、稳定性和反应性的宝贵信息,这对于设计具有所需性质的材料至关重要 (Grivani 等,2013)。
作用机制
未来方向
The compound and its metal (II) complexes have been tested for their antibacterial activity . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of antibacterial agents.
属性
IUPAC Name |
4-bromo-2-[(3-chloro-2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUULZSTVSLPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-hydroxybicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2745079.png)
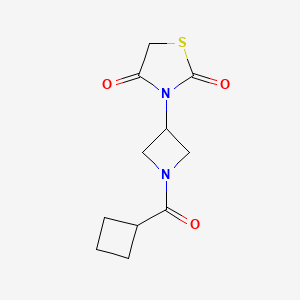
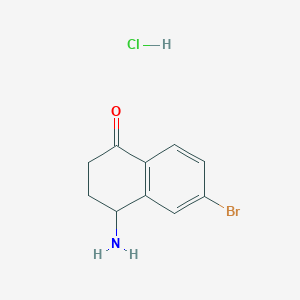
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2745083.png)

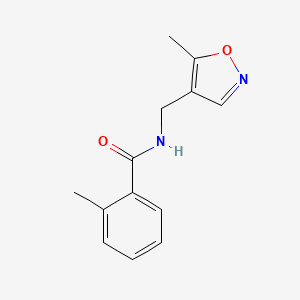
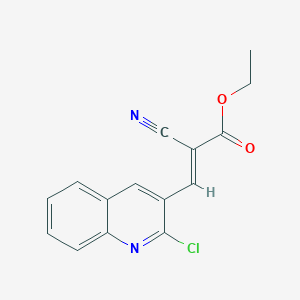
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2745089.png)
![1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2745090.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2745091.png)
![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)
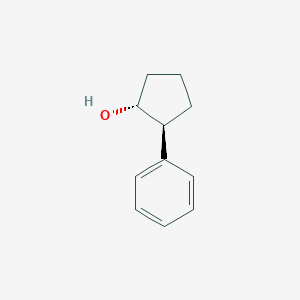
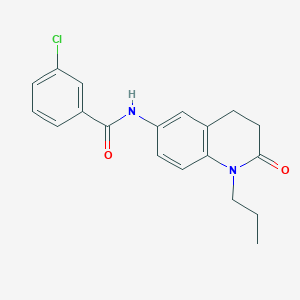
![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)